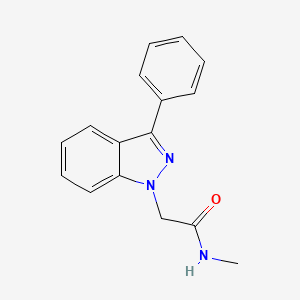

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide

Description

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Properties

CAS No. |

61308-33-6 |

|---|---|

Molecular Formula |

C16H15N3O |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

N-methyl-2-(3-phenylindazol-1-yl)acetamide |

InChI |

InChI=1S/C16H15N3O/c1-17-15(20)11-19-14-10-6-5-9-13(14)16(18-19)12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,17,20) |

InChI Key |

RLXYPKXOFQVDLB-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CN1C2=CC=CC=C2C(=N1)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide typically involves the condensation of 3-phenyl-1H-indazole with N-methylacetamide. The reaction is often carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Common reagents used in the synthesis include acetic anhydride, methylamine, and phenylhydrazine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide as an anticancer agent. For instance, compounds derived from indazole scaffolds have demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa, MCF-7, and HT-29. In vitro assays revealed that certain derivatives exhibited low IC50 values, indicating potent activity against these tumor cells. Specifically, one study reported that a related compound induced apoptosis and cell cycle arrest in cancer cells by inhibiting tubulin polymerization, a mechanism consistent with known anticancer agents like colchicine .

Mechanistic Studies

The mechanism of action for this compound involves targeting critical pathways in cancer cell proliferation and survival. Research indicates that this compound can induce apoptosis through various pathways, including modulation of the Bcl2 family proteins and the p53/MDM2 axis. Such mechanisms are crucial for developing effective cancer therapies as they can selectively target malignant cells while sparing normal cells .

Immune Modulation

Another area of interest is the compound's role in immune modulation. Certain derivatives of indazole compounds have been identified as stimulators of the innate immune system, specifically acting on Toll-like receptors (TLRs). This activity can enhance the production of cytokines such as IL-6 and interferon γ, which are vital for immune response. The ability to modify immune responses opens avenues for using these compounds in treating infections and inflammatory diseases .

Neuroprotective Effects

Inhibition of the Rho/ROCK pathway by compounds similar to this compound has shown promise in neuroprotection. This pathway is implicated in various neurodegenerative diseases, including Alzheimer's disease and multiple sclerosis. By modulating this pathway, these compounds may help in neuronal regeneration and reduce neuroinflammation, making them potential candidates for treating neurological disorders .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical modifications to enhance its biological activity and pharmacokinetic properties. Studies have demonstrated that variations at specific positions on the indazole ring can significantly affect the compound's activity against cancer cells and its ability to modulate immune responses .

Table 1: Comparison of Biological Activities

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 6o | K562 (Leukemia) | 5.15 | Apoptosis induction via Bcl2 inhibition |

| Compound 7d | HeLa (Cervical) | 0.52 | Tubulin polymerization inhibition |

| N-Methyl derivative | Various | Varies | TLR activation leading to cytokine release |

Mechanism of Action

The mechanism of action of N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of inflammatory mediators or disruption of microbial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Indazole: The parent compound with a simpler structure.

1H-Indazole-3-carboxamide: A derivative with a carboxamide group at the 3-position.

3-Phenyl-1H-indazole: A closely related compound with a phenyl group at the 3-position.

Uniqueness

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methylacetamide moiety enhances its solubility and bioavailability, making it a promising candidate for drug development .

Biological Activity

N-Methyl-2-(3-phenyl-1H-indazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 3-phenylindazole derivatives with acetamides. The structural framework includes an indazole moiety, which is known for its biological activity, particularly in anticancer applications.

Anticancer Properties

Recent studies have evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results against multiple cancer types:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 6o | K562 | 5.15 | Induces apoptosis via p53/MDM2 pathway inhibition |

| 7d | HeLa | 0.52 | Tubulin polymerization inhibition |

| MCF-7 | 0.34 | G2/M phase arrest | |

| HT-29 | 0.86 | Induction of apoptosis |

The compound 6o exhibited a significant inhibitory effect on K562 cells and was noted for its selectivity towards normal cells (HEK-293) with an IC50 of 33.2 μM, indicating a favorable therapeutic index . Similarly, compound 7d demonstrated potent antiproliferative activity across various tumor cell lines, suggesting that modifications to the indazole structure can enhance efficacy against cancer .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Many indazole derivatives promote apoptosis in cancer cells by modulating key apoptotic pathways, such as the p53/MDM2 interaction. This interaction is crucial as it regulates cell cycle progression and apoptosis .

- Cell Cycle Arrest : Compounds like 7d have been shown to arrest cells in the G2/M phase, which is vital for preventing cancer cell proliferation .

- Tubulin Polymerization Inhibition : Some derivatives inhibit tubulin polymerization, akin to the action of colchicine, disrupting mitotic spindle formation and leading to cell death .

Case Studies

Several studies have focused on the biological evaluation of indazole derivatives similar to this compound:

Study 1: Antiproliferative Activity

In a study evaluating a series of indazole derivatives, researchers found that specific substitutions on the indazole ring significantly affected antiproliferative activity against various cancer cell lines. The most active compounds were identified based on their IC50 values and mechanisms involving apoptosis and cell cycle regulation .

Study 2: Structure-Aactivity Relationship (SAR)

A detailed SAR analysis revealed that modifications in the substituents on the indazole core could enhance binding affinity and selectivity towards target proteins involved in cancer progression. For example, compounds with additional functional groups exhibited improved interactions with caspase enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.